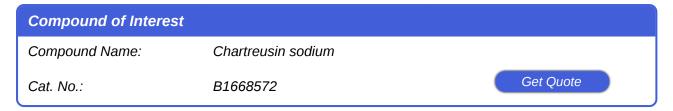


In-Depth Technical Guide to Chartreusin Sodium

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Chartreusin, a polyketide glycoside antibiotic produced by Streptomyces chartreusis, has garnered significant interest within the scientific community due to its potent antitumor properties. This technical guide provides a comprehensive overview of Chartreusin, with a specific focus on its sodium salt. It details the compound's molecular characteristics, outlines experimental protocols for its production and biological evaluation, and explores its mechanism of action, including its impact on cellular signaling pathways. Quantitative data on its cytotoxic activity are presented for comparative analysis, and key experimental workflows are visualized to facilitate a deeper understanding of the research process involved in its study.

Molecular Profile of Chartreusin Sodium

Chartreusin is a complex natural product with a distinctive chemical structure. The sodium salt of Chartreusin is often utilized in experimental setting.



Property	Value	Source
Molecular Formula	C32H31NaO14	[1]
Molecular Weight	662.57 g/mol	[1]
Appearance	Yellow-green crystalline compound	
Core Structure	Aromatic polycyclic polyketide glycoside	[2][3]

Experimental ProtocolsProduction of Chartreusin via Fermentation

Chartreusin is produced by the bacterium Streptomyces chartreusis through fermentation.[4][5] While specific industrial protocols are often proprietary, a general laboratory-scale procedure can be outlined.

Objective: To cultivate Streptomyces chartreusis for the production of Chartreusin.

Methodology:

- Strain and Culture Conditions: A pure culture of Streptomyces chartreusis is used to inoculate a suitable seed medium.
- Fermentation: The seed culture is then transferred to a larger production medium. Peak concentrations of 200 to 300 μg/ml have been reported in fermentation liquors.[4][5]
- Optimization: The yield of Chartreusin can be significantly increased by supplementing the fermentation media with d-fucose, a sugar moiety present in the Chartreusin molecule.[4][5] This suggests that the availability of this precursor is a limiting factor in the biosynthesis.

Extraction and Purification

A general workflow for the extraction and purification of natural product antibiotics from fermentation broth is as follows:



Objective: To isolate and purify Chartreusin from the fermentation broth.

Methodology:

- Extraction: The fermentation broth is typically extracted with organic solvents to separate Chartreusin from the aqueous phase.[6]
- Purification: The crude extract undergoes further purification steps, which may include chromatographic techniques to obtain pure Chartreusin.

Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the concentration at which Chartreusin inhibits the growth of cancer cells by 50% (IC50).

Methodology:

- Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: The cells are then treated with a range of concentrations of
 Chartreusin sodium and incubated for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: An MTT solution is added to each well. Metabolically active cells will reduce the yellow MTT to a purple formazan product.[7][8]
- Solubilization: A solubilizing agent is added to dissolve the formazan crystals.
- Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.[9]
- Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each concentration, and the IC50 value is determined.

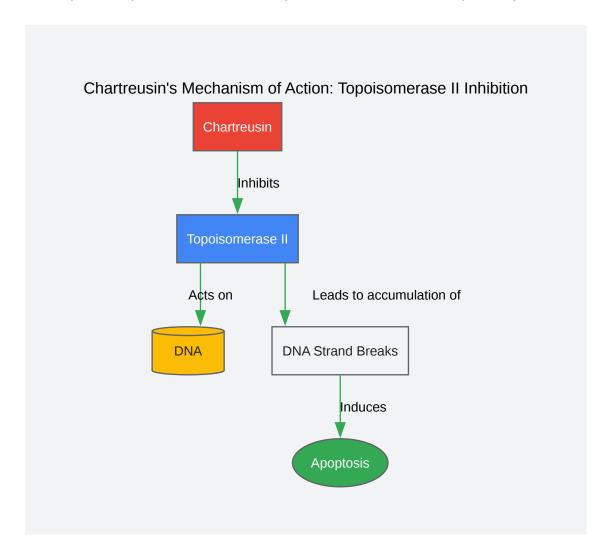
Mechanism of Action and Signaling Pathways



Chartreusin exerts its anticancer effects primarily through its interaction with DNA and the inhibition of a critical enzyme involved in DNA replication and repair.

The primary mechanism of action for Chartreusin involves the inhibition of Topoisomerase II.[3] This enzyme is crucial for managing DNA topology during replication, transcription, and chromosome segregation. By inhibiting Topoisomerase II, Chartreusin leads to the accumulation of DNA strand breaks, which ultimately triggers apoptosis (programmed cell death) in cancer cells.[3]

Below is a simplified representation of the Topoisomerase II inhibition pathway.



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Caption: Inhibition of Topoisomerase II by Chartreusin, leading to DNA damage and apoptosis.



Quantitative Data on Anticancer Activity

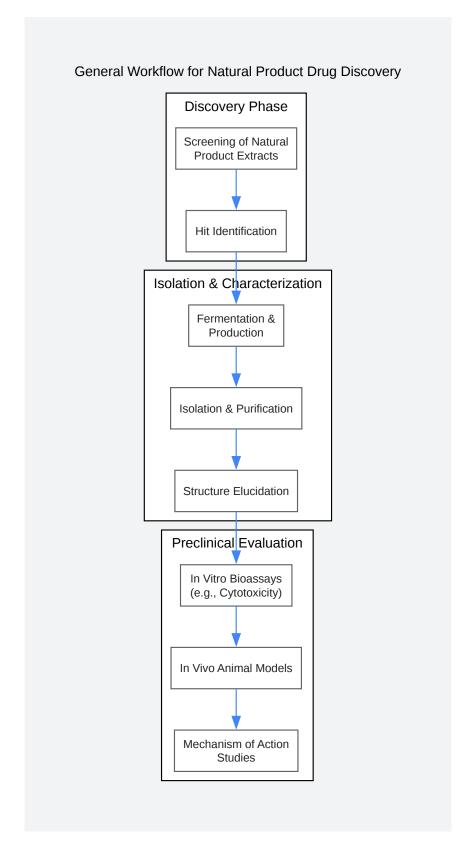
The following table summarizes the reported in vivo anticancer activity of Chartreusin against various murine tumor models.

Tumor Model	Administration Route	Activity
Ascitic P388 Leukemia	Intraperitoneal (i.p.)	Significant therapeutic activity[10]
L1210 Leukemia	Intraperitoneal (i.p.)	Significant therapeutic activity[10]
B16 Melanoma	Intraperitoneal (i.p.)	Significant therapeutic activity[10]
P388 Leukemia	Oral (p.o.), Subcutaneous (s.c.), or Intravenous (i.v.)	No activity observed[10]

Experimental Workflow for Natural Product Drug Discovery

The discovery and development of a natural product like Chartreusin as a potential drug candidate follows a multi-step workflow.





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Caption: A streamlined workflow for the discovery and preclinical evaluation of natural products.



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